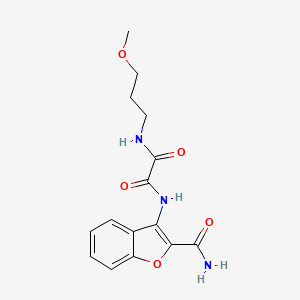

![molecular formula C24H17ClN4O2 B2474343 1-ベンジル-N-(4-クロロフェニル)-4-オキソ-1,4-ジヒドロピリド[1,2-a]ピロロ[2,3-d]ピリミジン-2-カルボキサミド CAS No. 900292-16-2](/img/structure/B2474343.png)

1-ベンジル-N-(4-クロロフェニル)-4-オキソ-1,4-ジヒドロピリド[1,2-a]ピロロ[2,3-d]ピリミジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H17ClN4O2 and its molecular weight is 428.88. The purity is usually 95%.

BenchChem offers high-quality 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、与えられた化合物と構造的に類似しており、抗ウイルス活性を有することが報告されています . たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAに対する阻害活性を示しています .

抗炎症および鎮痛活性

一部のインドール誘導体は、抗炎症および鎮痛活性を示しています . これらの化合物は、炎症性疾患や疼痛の治療のための薬剤に開発される可能性があります。

抗がん活性

インドール誘導体は、抗がん活性を有することが判明しています . これは、与えられた化合物ががん治療に使用される可能性があることを示唆しています。

抗HIV活性

インドール誘導体は、抗HIV活性を有することも判明しています . これは、与えられた化合物がHIVの治療に潜在的な用途があることを示唆しています。

抗酸化活性

インドール誘導体は、抗酸化活性を有することが判明しています . これは、与えられた化合物が体内の酸化ストレスに対抗する潜在的な用途があることを示唆しています。

抗菌および抗結核活性

インドール誘導体は、抗菌活性を有することが判明しています . さらに、与えられた化合物と構造的に類似したピリミジン骨格は、抗結核活性を有することが判明しています . これは、与えられた化合物が細菌感染症や結核の治療に潜在的な用途があることを示唆しています。

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を有することが判明しています . これは、与えられた化合物が糖尿病の治療に潜在的な用途があることを示唆しています。

抗マラリア活性

インドール誘導体は、抗マラリア活性を有することが判明しています . これは、与えられた化合物がマラリアの治療に潜在的な用途があることを示唆しています。

作用機序

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA . This means that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . When PKB is inhibited, the downstream effects include reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to a decrease in proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to be active in cellular assays . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . By varying the linker group between the piperidine and the lipophilic substituent, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化学分析

Biochemical Properties

It has been suggested that this compound may act as an inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . This suggests that the compound may interact with PKB and other related enzymes, potentially influencing their activity and the biochemical reactions they catalyze .

Cellular Effects

In cellular assays, compounds similar to 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may act as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the compound’s effects may change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound’s effects may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is suggested that the compound may be involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This could potentially involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds undergo metabolism in vivo, leading to rapid clearance . This suggests that the compound may interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It is suggested that the compound may be involved in intracellular signaling pathways, potentially influencing its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

6-benzyl-N-(4-chlorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2/c25-17-9-11-18(12-10-17)26-23(30)20-14-19-22(29(20)15-16-6-2-1-3-7-16)27-21-8-4-5-13-28(21)24(19)31/h1-14H,15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBSNVMRDXRJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)

![4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2474263.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![1-[(4-nitrobenzyl)oxy]-1H-imidazole](/img/structure/B2474276.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2474279.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474282.png)